molecular formula C19H19N3O3S B2738553 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396765-06-2

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2738553
CAS RN: 1396765-06-2
M. Wt: 369.44
InChI Key: BJQIUASEUXMCMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including heterocyclization reactions. Researchers have used various substrates to create thiophene derivatives, which are essential for medicinal chemistry and material science .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These reactions play a crucial role in creating thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes them valuable in the development of new drugs for treating inflammation-related conditions .

Anticancer Properties

Thiophene derivatives also exhibit anticancer properties . This suggests that they could be used in the development of new cancer treatments .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This means they can be used to protect metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the field of electronics .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests they have applications in the development of display and lighting technologies .

Fungicidal Activity

Some thiophene derivatives have shown good fungicidal activities against certain types of fungi . This suggests potential uses in agriculture and other fields where controlling fungal growth is important .

Synthesis of Other Biologically Active Compounds

Thiophene derivatives are used in the preparation of other biologically active compounds . For example, they are used in the synthesis of the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .

Future Directions

Researchers should explore the compound’s potential applications, optimize its synthesis, and investigate its biological activities. Further studies could focus on its interactions with specific targets and potential therapeutic uses .

properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-22-11-13(17-7-4-10-26-17)21-18(22)8-9-20-19(23)16-12-24-14-5-2-3-6-15(14)25-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIUASEUXMCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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